Increased Lipophilicity (XLogP3 2.7) and Zero H‑Bond Donor Count Distinguish the Target Compound from the 4‑Hydroxy Analog
The target compound exhibits a computed XLogP3-AA of 2.7 and zero hydrogen bond donors (HBD), whereas the closely related 4‑hydroxy analog (CAS 2982‑17‑4) has XLogP3 2.6 and one HBD. This difference, although modest in logP, eliminates the phenolic proton that can engage in intermolecular hydrogen bonding, thereby reducing aqueous solubility and increasing passive membrane permeability relative to the free phenol [1]. For comparison, the 5,6,7‑trimethoxy analog (CAS 23673‑53‑2) has XLogP3 2.9 but lacks the acetoxy moiety that enables downstream selective deprotection [1].
| Evidence Dimension | Computational physicochemical properties (XLogP3-AA, HBD) |
|---|---|
| Target Compound Data | XLogP3 = 2.7; HBD = 0; TPSA = 80.3 Ų |
| Comparator Or Baseline | 4‑Hydroxy analog (CAS 2982‑17‑4): XLogP3 = 2.6; HBD = 1; TPSA = 74.2 Ų; 5,6,7‑Trimethoxy analog (CAS 23673‑53‑2): XLogP3 = 2.9; HBD = 0; TPSA = 54 Ų |
| Quantified Difference | Δ XLogP3 = +0.1 vs. 4‑OH; Δ HBD = –1 vs. 4‑OH; Δ TPSA = +6.1 Ų vs. 4‑OH |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.6.11 (PubChem 2024) |
Why This Matters
The absence of hydrogen bond donors improves predicted passive membrane permeability, making the target compound preferable for cell‑based assays or in vivo studies where the free phenol would be rapidly glucuronidated or sulfated.
- [1] PubChem Compound Summary CID 14331508, CID 15052925, CID 623941; Computed XLogP3, HBD, TPSA values; National Center for Biotechnology Information (2024). View Source
